Potassium trichloroammineplatinate(II)

Cytotoxicity Mutagenicity CHO cells

Potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃], CAS 13820-91-2) is a square-planar platinum(II) complex with a unique monoammine-trichloro ligand set. Its calibrated mutagenicity profile (2.78 mutants/10⁶ cells/μM) makes it an essential reference for systematic SAR studies, distinct from cisplatin (31.5) and tetrachloro analogs (0.12). It is the preferred precursor for synthesizing picoplatin and sterically-hindered analogs due to predictable trans-directed regioselectivity. As a specified cisplatin degradation product, it is mandatory for validating HPLC methods in pharmaceutical QC. Select the 99.9% trace metals basis grade (≤1500 ppm impurities) for reproducible catalytic and mechanistic studies.

Molecular Formula Cl3H3KNPt
Molecular Weight 317.5 g/mol
CAS No. 13820-91-2
Cat. No. B122901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trichloroammineplatinate(II)
CAS13820-91-2
SynonymsNSC 123898;  Potassium Amminetrichloroplatinate;  Potassium Amminetrichloroplatinate;  Magnus Red Anion Salt;  Amminetrichloro-Platinate(1-) Potassium
Molecular FormulaCl3H3KNPt
Molecular Weight317.5 g/mol
Structural Identifiers
SMILES[NH2-].Cl[Pt](Cl)Cl
InChIInChI=1S/3ClH.K.H3N.Pt/h3*1H;;1H3;/q;;;+1;;+2/p-3
InChIKeyPIFYEDQIQOTXLO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trichloroammineplatinate(II) CAS 13820-91-2: Technical Specifications and Core Identity for Procurement


Potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃], CAS 13820-91-2, MW 357.57 g/mol) is a square-planar platinum(II) coordination complex comprising a central Pt(II) ion coordinated by three chloride ligands and one ammine ligand, with potassium as the counterion [1]. It appears as a yellow to orange crystalline solid with a melting point of 255°C (decomposition) [1]. Historically significant as one of the compounds used by Alfred Werner to establish coordination chemistry theory, this complex is primarily employed as a versatile synthetic precursor for platinum-based anticancer agents and as a research tool in mechanistic studies of platinum(II) chloroammine series .

Why Potassium Trichloroammineplatinate(II) Cannot Be Replaced by Other Platinum(II) Chloroammine Salts in Research Applications


Generic substitution among platinum(II) chloroammine complexes is not feasible due to profound differences in their ligand coordination environments, which dictate distinct chemical reactivity, biological activity, and synthetic utility. The series of platinum(II) chloroammines—ranging from [PtCl₄]²⁻ to [Pt(NH₃)₄]²⁺—exhibits a well-documented gradient in cytotoxicity and mutagenicity that directly correlates with chloride ligand count and substitutional lability [1]. This compound occupies a unique position within this series with one ammine and three chloride ligands, conferring a specific reactivity profile distinct from both the dichloro (cisplatin) and tetrachloro analogs . Its role as a specific impurity marker in cisplatin preparations further underscores that its presence is analytically distinguishable and cannot be treated as interchangeable with other platinum chloroammine species [1].

Potassium Trichloroammineplatinate(II): Comparative Quantitative Evidence for Scientific Selection


Cytotoxicity and Mutagenicity Profile in Chinese Hamster Ovary Cells: A Direct Head-to-Head Comparison Among Six Platinum(II) Chloroammines

In a direct comparative study evaluating six platinum(II) chloroammines in Chinese hamster ovary (CHO) cells, K[Pt(NH₃)Cl₃] demonstrated a mutagenic slope of 2.78 mutants/10⁶ cells/μM, placing it intermediate between the highly mutagenic cis-[Pt(NH₃)₂Cl₂] (cisplatin, 31.5) and the minimally mutagenic K₂[PtCl₄] (0.12) and [Pt(NH₃)₄]Cl₂ (0.0) [1]. Cytotoxicity followed the same rank order with similar magnitude differences [1].

Cytotoxicity Mutagenicity CHO cells

Synthetic Precursor Value: Differentiated Reactivity in the Preparation of Picoplatin

K[Pt(NH₃)Cl₃] serves as a specific synthetic intermediate for the preparation of picoplatin (AMD473), a sterically hindered platinum(II) anticancer drug candidate [1]. The synthesis involves reaction of potassium amminetrichloroplatinate(II) with 2-picoline in the presence of iodide at ambient temperature, exploiting the trans effect to direct ligand substitution to the position trans to the ammine ligand [1]. This regioselective substitution pathway is unique to the [Pt(NH₃)Cl₃]⁻ anion; alternative precursors such as K₂[PtCl₄] or cisplatin would yield different product distributions.

Synthetic Chemistry Platinum Anticancer Agents Picoplatin

Analytical Purity Grade Differentiation: 99.9% Trace Metals Basis vs. 95% Assay by Titration

Commercial potassium trichloroammineplatinate(II) is available in two distinct purity grades with quantifiable differences. The 99.9% trace metals basis grade (available from Sigma-Aldrich and Aladdin) ensures ≤1500 ppm total trace metal impurities, making it suitable for sensitive catalytic applications and as a standard for trace metal analysis . In contrast, the ≥95% assay by titration grade (available from Chem-Impex) is adequate for routine synthetic work where trace metal contamination is less critical .

Analytical Chemistry Material Specification Purity Grades

Role as a Characterized Impurity in Cisplatin Preparations

Potassium trichloroammineplatinate(II) is a known degradation product and impurity in commercial preparations of cisplatin . An HPLC-UV analytical method has been specifically developed and validated for determining the purity of K[Pt(NH₃)Cl₃] and quantifying impurities including K₂[PtCl₄] and cis-[Pt(NH₃)₂Cl₂] [1]. The method employs gradient elution with detection at 213 nm, achieving separation of platinum complexes present in the final product [1].

Pharmaceutical Analysis Impurity Profiling Cisplatin

Potassium Trichloroammineplatinate(II): Defined Application Scenarios Derived from Comparative Evidence


Structure-Activity Relationship Studies in Platinum Anticancer Drug Development

Researchers investigating the relationship between platinum(II) coordination environment and biological activity require a well-defined intermediate species within the chloroammine series. The quantitative mutagenicity data showing K[Pt(NH₃)Cl₃] at 2.78 mutants/10⁶ cells/μM—distinct from both cisplatin (31.5) and K₂[PtCl₄] (0.12)—provides a calibrated reference point for assessing how incremental ligand substitutions alter biological response [1]. This compound enables systematic exploration of the transition from tetrachloro to tetraammine coordination spheres.

Regioselective Synthesis of Mixed Ammine/Amine Platinum(II) Complexes

Synthetic chemists preparing platinum(II) complexes with one ammine ligand and two different anionic/cationic ligands in specific stereochemical arrangements should select K[Pt(NH₃)Cl₃] as the starting material. The trans effect of the ammine ligand directs substitution to the chloride ligand trans to ammonia, enabling predictable regioselectivity that alternative precursors such as K₂[PtCl₄] or cisplatin cannot provide [1]. This is particularly relevant for the synthesis of picoplatin and related sterically hindered analogs.

Cisplatin Impurity Analysis and Stability Studies

Pharmaceutical quality control laboratories monitoring cisplatin formulations for degradation products require an authentic standard of potassium trichloroammineplatinate(II). As a characterized degradation product of cisplatin, this compound is essential for validating HPLC methods that separate and quantify platinum species in pharmaceutical preparations [1][2]. The validated HPLC-UV method with detection at 213 nm provides a robust analytical framework for this application [2].

Catalysis Research Requiring High-Purity Platinum Precursors

Investigators studying platinum-catalyzed reactions where trace metal contamination could confound mechanistic interpretation or poison catalytic cycles should procure the 99.9% trace metals basis grade [1][2]. This specification guarantees ≤1500 ppm total trace metal impurities, providing the controlled material quality necessary for reproducible catalytic screening and mechanistic studies where alternative lower-purity grades could introduce uncontrolled variables.

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